4-Bromo-N'-hydroxythiophene-3-carboximidamide: Technical Application Guide
4-Bromo-N'-hydroxythiophene-3-carboximidamide: Technical Application Guide
Executive Summary
4-bromo-N'-hydroxythiophene-3-carboximidamide (CAS: 1862265-45-9 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of 1,2,4-oxadiazoles and as a bioisostere in fragment-based drug design (FBDD).[1][2] Characterized by a thiophene core substituted with a bromine atom at the C4 position and an amidoxime moiety at C3, this compound serves as a critical "linchpin" intermediate. Its halogen handle allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the amidoxime group provides a direct precursor to stable heterocyclic pharmacophores.
Chemical Identity & Physical Properties[3][4][5]
This section consolidates the essential identification data required for regulatory documentation and database integration.
| Property | Data |
| Chemical Name | 4-bromo-N'-hydroxythiophene-3-carboximidamide |
| CAS Number | 1862265-45-9 |
| Synonyms | 4-Bromothiophene-3-carboxamidoxime; N'-Hydroxy-4-bromothiophene-3-carboxamidine |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| SMILES | ON=C(N)c1csc(Br)c1 |
| InChI Key | (Computed) BMZBDWPOBVGKSU-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Synthesis & Mechanistic Workflow
The synthesis of 4-bromo-N'-hydroxythiophene-3-carboximidamide typically proceeds via the nucleophilic addition of hydroxylamine to the corresponding nitrile. This protocol is preferred over amide dehydration due to milder conditions and higher atom economy.
Core Precursor
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Starting Material: 4-Bromothiophene-3-carbonitrile (CAS: 18895-10-8 )
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Base: Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromothiophene-3-carbonitrile (1.88 g, 10 mmol) in absolute ethanol (30 mL).
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Activation: Add hydroxylamine hydrochloride (1.04 g, 15 mmol) to the solution.
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Basification: Slowly add triethylamine (2.1 mL, 15 mmol) or an aqueous solution of Na₂CO₃ (1.6 g in 5 mL H₂O). Caution: Exothermic reaction.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 50% EtOAc/Hexanes). The nitrile spot (Rf ~0.7) should disappear, replaced by the more polar amidoxime (Rf ~0.3).
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Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[6]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) if high purity (>98%) is required.
Mechanistic Pathway
The reaction follows a nucleophilic addition mechanism where the nitrogen atom of the free hydroxylamine attacks the electrophilic carbon of the nitrile group. The resulting intermediate tautomerizes to form the stable N'-hydroxycarboximidamide.
Figure 1: Synthetic pathway from nitrile precursor to the target amidoxime.
Applications in Drug Discovery[3][10][11][12]
The 4-bromo-N'-hydroxythiophene-3-carboximidamide scaffold is highly valued for its dual functionality: the amidoxime serves as a precursor to heterocycles, while the bromine atom allows for late-stage diversification.
Synthesis of 1,2,4-Oxadiazoles
The primary application of this intermediate is the construction of 1,2,4-oxadiazole rings. By reacting the amidoxime with a carboxylic acid (or acid chloride), researchers can generate a bioisostere of an ester or amide bond. This is particularly useful in improving metabolic stability (t1/2) and membrane permeability.
Workflow:
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Coupling: React amidoxime with R-COOH using a coupling agent (e.g., CDI, EDC/HOBt).
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Cyclization: Heat the O-acyl amidoxime intermediate (often in toluene or DMF at 100°C) to effect dehydration and ring closure.
Fragment-Based Drug Design (FBDD)
The thiophene ring acts as a bioisostere for phenyl or pyridine rings, often providing improved solubility or distinct pi-stacking interactions within a protein binding pocket.
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Bromine Handle: Enables Suzuki coupling to attach aryl/heteroaryl groups, expanding the fragment into a lead compound.
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IDO1 Inhibition: Literature suggests N-hydroxy-thiophene-carboximidamide cores are relevant in designing inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy [4].[7]
Figure 2: Divergent synthesis strategies utilizing the core scaffold.
Safety & Handling
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Hazard Identification: As an amidoxime, the compound may exhibit thermal instability at high temperatures. The brominated thiophene moiety suggests potential skin and eye irritation (H315, H319).
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose to amides or nitriles if exposed to moisture and heat over prolonged periods.
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Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood to avoid inhalation of thiophene derivatives.
References
-
Kaboudin, B., et al. (2006).[5] "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles." Preparations and Procedures International. [Link]
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Nagy, J., et al. (2013). "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry. [Link]
- Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for amidoxime cores in IDO1).
Sources
- 1. 1862265-45-9|4-Bromo-N'-hydroxythiophene-3-carboximidamide|BLD Pharm [bldpharm.com]
- 2. stolaf.edu [stolaf.edu]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. orgchemres.org [orgchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
